molecular formula C12H19NO3 B11721044 Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11721044
M. Wt: 225.28 g/mol
InChI Key: PKNQPQCDXARDCY-UHFFFAOYSA-N
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Description

Tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 359779-73-0 ; specific stereoisomer CAS 2166459-48-7 ) is a high-value, synthetically challenging bicyclic building block designed for advanced pharmaceutical and chemical research. This compound belongs to the emerging class of bicyclo[2.1.1]hexanes, which are recognized as compact, saturated modules that provide access to novel, three-dimensional (sp3-rich) chemical space, a key parameter in developing new bioactive molecules . The structure features a rigid bicyclic scaffold that can be used to control the geometry and conformational properties of lead compounds, potentially enhancing their selectivity and metabolic stability. The molecule is functionally diverse, bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, allowing for facile deprotection to a secondary amine, and an acetyl ketone moiety at the 5-position, which serves as a versatile handle for further synthetic derivatization . Its primary application is as a key intermediate in the research and development of new drugs, where it can be incorporated as a core structure to explore new structure-activity relationships . Furthermore, it serves as a critical analytical standard for HPLC method development and quality control in synthetic campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for human or animal utilization.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3

InChI Key

PKNQPQCDXARDCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical reactions used in laboratory settings. This would require specialized equipment to ensure consistent exposure to UV light and efficient handling of reagents.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the bicyclic ring.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical spaces .

Biology and Medicine: The compound’s bicyclic structure makes it a potential candidate for drug development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-azabicyclo[2.1.1]hexane scaffold is highly versatile, with modifications at positions 4, 5, or 1 leading to distinct physicochemical and functional properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features/Applications
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (359779-73-0) 5-acetyl C₁₂H₁₉NO₃ 225.28 Acetyl group enables further ketone-based reactions (e.g., Grignard additions). Used in constrained peptide mimics.
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (1403766-80-2) 5-amino C₁₀H₁₈N₂O₂ 198.27 Amino group allows peptide coupling or amidation. Stereoisomers (e.g., [1R,4R,5S]) are critical for chiral drug synthesis .
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (1251016-11-1) exo-5-amino C₁₀H₁₈N₂O₂ 198.27 Exo stereochemistry influences solubility and target binding. Used in protease inhibitor scaffolds .
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CID 146081949) 4-hydroxy C₁₀H₁₇NO₃ 199.24 Hydroxyl group enables hydrogen bonding. Predicted collision cross-section (CCS) for [M+H]+: 141.9 Ų, useful in mass spectrometry workflows .
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (1250997-62-6) 1-(aminomethyl) C₁₁H₂₀N₂O₂ 212.29 Aminomethyl side chain enhances water solubility. Intermediate for CNS-targeting compounds .
Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (467454-33-7) None C₁₀H₁₇NO₂ 183.25 Parent scaffold; used as a base for functionalization. Lower steric hindrance facilitates ring-opening reactions .
Tert-butyl 4-(boronate)-2-azabicyclo[2.1.1]hexane-2-carboxylate (29a) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) C₁₃H₂₃BF₃NO₄ 329.14 Boron-containing analog for Suzuki-Miyaura cross-coupling. HRMS-confirmed (m/z: 329.1421 [M+H]+) .

Key Findings:

Functional Group Impact: The 5-acetyl derivative (359779-73-0) is distinct in enabling ketone-specific reactivity, whereas 5-amino analogs (e.g., 1403766-80-2) are tailored for nucleophilic substitutions. Hydroxyl (CID 146081949) and aminomethyl (1250997-62-6) substituents enhance polarity, improving aqueous solubility compared to the nonpolar parent scaffold (467454-33-7) .

Stereochemical Variations: Stereoisomers (e.g., exo vs. endo 5-amino derivatives) exhibit divergent pharmacological profiles. For example, the exo-5-amino isomer (1251016-11-1) shows improved binding to serine proteases due to spatial orientation .

Applications in Drug Discovery :

  • Boronated derivatives (e.g., 29a) are pivotal in PET tracer development and boron neutron capture therapy .
  • Acetylated analogs serve as precursors for spirocyclic compounds via aldol condensations .

Biological Activity

Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, with the CAS number 359779-73-0, is a bicyclic compound notable for its unique azabicyclo structure. The molecular formula is C12H19NO3C_{12}H_{19}NO_3 and it has a molar mass of approximately 225.29 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological targets.

Chemical Structure and Properties

The compound features a tert-butyl group, an acetyl group, and a nitrogen atom incorporated into a bicyclic framework. This structural arrangement contributes to its chemical reactivity and potential biological properties. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
(1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate615575-67-2Stereoisomer with potential neuroprotective effects
Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylateN/ASimilar bicyclic structure with different stereochemistry
Tert-butyl 5-acetylpyrrolidine derivativeN/AExhibits antimicrobial activity

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including neuroprotective effects, antimicrobial properties, and potential applications in treating neurological disorders.

Neuroprotective Effects

Studies have suggested that certain stereoisomers of azabicyclo compounds can provide neuroprotection by modulating neurotransmitter systems or exhibiting antioxidant properties. For example, (1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has shown promise in preclinical models for reducing neuronal damage in conditions like Alzheimer's disease.

Antimicrobial Activity

Other derivatives of azabicyclo compounds have demonstrated antimicrobial activity against various pathogens. The structural similarities among these compounds suggest that this compound may also possess similar properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity : Research has focused on the binding affinity of this compound to various receptors and enzymes.
  • Mechanism of Action : Understanding the mechanism through which this compound exerts its effects can lead to the development of targeted therapies.
  • In Vivo Studies : Animal models are used to evaluate the efficacy and safety of this compound in treating specific diseases.

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of (1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate in rodent models of neurodegeneration. The results indicated a significant reduction in markers of oxidative stress and inflammation in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of related bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results highlighted a dose-dependent response, suggesting potential therapeutic applications in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?

The compound is typically synthesized via photochemical [2+2] cycloaddition of 1,5-dienes under UV light, forming the bicyclic core. Subsequent functionalization introduces the acetyl group. Reaction conditions (e.g., solvent, light intensity) must be tightly controlled to avoid side products. Post-synthetic steps may include Boc protection/deprotection or acetylation using reagents like acetyl chloride .

Q. How is the structural characterization of this bicyclic compound performed?

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves stereochemistry and substituent positions.
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving bicyclic ring conformations and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and purity.

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, THF) but less so in water.
  • Stability : Sensitive to strong acids/bases due to the tert-butyloxycarbonyl (Boc) group. Store under inert atmosphere at –20°C.
  • LogP : Estimated ~1.7 (via computational models), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can photochemical [2+2] cycloaddition be optimized for scalable synthesis?

  • Reaction parameters : Use UV lamps (254–365 nm) with quartz reactors for uniform light penetration.
  • Solvent selection : Non-polar solvents (e.g., hexane) minimize side reactions; THF enhances diene reactivity.
  • Scale-up strategies : Continuous-flow reactors improve yield consistency and safety by reducing photodegradation .

Q. What methodologies address stereochemical inconsistencies during bicyclic ring formation?

Substituent effects on torquoselectivity can lead to divergent stereoisomers. Strategies include:

  • Chiral auxiliaries : Temporarily fix stereocenters during synthesis.
  • Computational modeling : DFT calculations predict transition-state geometries to guide reagent choice (e.g., silver salts for bromine-mediated rearrangements) .
  • Dynamic NMR : Monitor ring-flipping dynamics to resolve conformational ambiguities .

Q. How do substituents at C-3 or C-5 influence reactivity in halogenation or reduction reactions?

  • Bromination : 3-endo-methyl substituents favor rearranged dibromides (e.g., 5-anti-6-anti-dibromo derivatives), while 5-methyl groups yield unrearranged products. Mercury(II) salts enhance iodide displacement in aziridinium intermediates .
  • Reduction : LiAlH₄ selectively reduces carboxylates to alcohols without disrupting the bicyclic core. Steric hindrance from the tert-butyl group slows reaction kinetics .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for bicyclic derivatives?

  • Variable factors : Trace moisture degrades Boc groups; rigorous drying of solvents/reactants is critical.
  • Analytical validation : Cross-check yields via HPLC (C18 columns) and ¹H NMR integration.
  • Case study : In photocycloadditions, yields vary with diene concentration; optimize to 0.1–0.5 M to balance reactivity vs. side-product formation .

Q. What strategies validate the biological activity of this compound against conflicting assay results?

  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/receptors.
  • Pharmacokinetic profiling : Compare bioavailability (e.g., 75% in rodent models) and half-life (4 hours) across species to identify interspecies metabolic differences .

Methodological Tables

Table 1. Key Synthetic Parameters for Photochemical [2+2] Cycloaddition

ParameterOptimal RangeImpact on Yield
UV Wavelength300–350 nmMaximizes diene excitation
Solvent PolarityLow (e.g., hexane)Reduces side reactions
Reaction Time6–12 hoursBalances conversion vs. degradation
Diene Concentration0.1–0.5 MAvoids quenching

Table 2. Pharmacokinetic Profile in Rodent Models

ParameterValueMethod
Bioavailability75%Plasma AUC (oral vs. IV dosing)
Half-life (t₁/₂)4 hoursNon-compartmental analysis
Cmax12 µMLC-MS/MS quantification

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